molecular formula C8H12F2O2 B1370815 8,8-Difluoro-1,4-dioxaspiro[4.5]decane CAS No. 176251-49-3

8,8-Difluoro-1,4-dioxaspiro[4.5]decane

Cat. No.: B1370815
CAS No.: 176251-49-3
M. Wt: 178.18 g/mol
InChI Key: FLSBLABUGHZWBS-UHFFFAOYSA-N
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Description

8,8-Difluoro-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol It is characterized by the presence of two fluorine atoms and a spirocyclic structure, which includes a 1,4-dioxane ring fused to a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with fluorinating agents. One common method includes the use of triethylamine trihydrofluoride in dichloromethane at room temperature . The reaction proceeds with the addition of N,N-disubstituted aminodifluorosulfinium tetrafluoroborate, resulting in the formation of the desired difluorinated product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8,8-Difluoro-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions may yield various substituted dioxaspiro compounds, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other derivatives.

Scientific Research Applications

8,8-Difluoro-1,4-dioxaspiro[4.5]decane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable tool in various biochemical studies.

Comparison with Similar Compounds

Uniqueness: 8,8-Difluoro-1,4-dioxaspiro[4.5]decane is unique due to the presence of fluorine atoms, which significantly influence its chemical behavior and potential applications. The fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8,8-difluoro-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-7(10)1-3-8(4-2-7)11-5-6-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBLABUGHZWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12OCCO2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623588
Record name 8,8-Difluoro-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176251-49-3
Record name 8,8-Difluoro-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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